5E,9Z-octadecadienoic acid
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Overview
Description
5E,9Z-octadecadienoic acid: is a polyunsaturated fatty acid with the molecular formula C18H32O2 . It is characterized by the presence of two double bonds located at the 5th and 9th positions in the carbon chain, with the double bonds in the E (trans) and Z (cis) configurations, respectively . This compound is part of the broader class of octadecadienoic acids, which are known for their biological and industrial significance.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Enyne Substructure Synthesis: One approach involves the synthesis of octadecadienoic acids via an enyne substructure.
Suzuki Cross Coupling: Another method employs the Suzuki cross-coupling reaction, which is effective for synthesizing octadecadienoic acids with specific double bond configurations.
Industrial Production Methods: While specific industrial production methods for 5E,9Z-octadecadienoic acid are not well-documented, general methods for producing similar fatty acids involve the use of catalytic hydrogenation and isomerization processes. These methods are scalable and can be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated fatty acids.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Halogenating agents like bromine (Br2) can be used for substitution reactions.
Major Products:
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Saturated fatty acids.
Substitution: Halogenated fatty acids.
Scientific Research Applications
Chemistry: 5E,9Z-octadecadienoic acid is used as a precursor in the synthesis of various complex molecules. Its unique double bond configuration makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its role in lipid metabolism and its potential effects on cellular processes .
Medicine: Research has shown that derivatives of octadecadienoic acids, including this compound, have potential therapeutic applications. They are investigated for their anti-inflammatory and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of bio-based materials and as a component in the formulation of specialty chemicals .
Mechanism of Action
The mechanism of action of 5E,9Z-octadecadienoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate the activity of peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating lipid metabolism . Additionally, this compound can induce apoptosis in cancer cells by affecting the expression of cyclin-dependent kinases (CDKs) and other cell cycle-related proteins .
Comparison with Similar Compounds
(9Z,11E)-Linoleic Acid: This compound has a similar structure but with double bonds at the 9th and 11th positions.
(10E,12Z)-Octadecadienoic Acid: Another similar compound with double bonds at the 10th and 12th positions.
Coriolic Acid (13-(S)-Hydroxy-9Z,11E-octadecadienoic Acid): This compound has an additional hydroxyl group and is known for its anticancer properties.
Uniqueness: 5E,9Z-octadecadienoic acid is unique due to its specific double bond configuration, which imparts distinct chemical and biological properties. Its ability to modulate PPAR activity and induce apoptosis in cancer cells sets it apart from other similar compounds .
Properties
Molecular Formula |
C18H32O2 |
---|---|
Molecular Weight |
280.4 g/mol |
IUPAC Name |
(5E,9Z)-octadeca-5,9-dienoic acid |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10,13-14H,2-8,11-12,15-17H2,1H3,(H,19,20)/b10-9-,14-13+ |
InChI Key |
DFJAXEWDHVOILU-MOWBSHMWSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CC/C=C/CCCC(=O)O |
Canonical SMILES |
CCCCCCCCC=CCCC=CCCCC(=O)O |
Origin of Product |
United States |
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